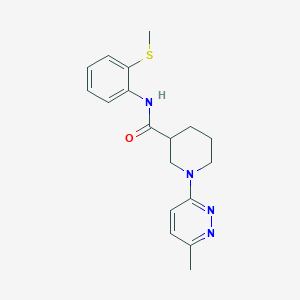
1-(6-methylpyridazin-3-yl)-N-(2-(methylthio)phenyl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(6-methylpyridazin-3-yl)-N-(2-(methylthio)phenyl)piperidine-3-carboxamide, also known as MPMP, is a novel compound with potential applications in scientific research. This compound belongs to the class of piperidine derivatives and has shown promising results in various studies.
Scientific Research Applications
Piperazine Derivatives for Therapeutic Use
Piperazine derivatives, including compounds similar to 1-(6-methylpyridazin-3-yl)-N-(2-(methylthio)phenyl)piperidine-3-carboxamide, have been extensively studied for their diverse therapeutic applications. These compounds are part of a broad category of pharmaceuticals that exhibit a wide range of pharmacological activities, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio-protective, anti-inflammatory, and imaging agent properties. The modifications in the piperazine nucleus significantly impact the medicinal potential of these molecules, suggesting their importance in drug design and development. The exploration of piperazine-based molecules has highlighted their versatility as a pharmacophore, encouraging further therapeutic investigations on this motif (Rathi et al., 2016).
Anti-Mycobacterial Activity of Piperazine Analogues
Piperazine and its analogues have demonstrated significant anti-mycobacterial properties, particularly against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. These findings are crucial for the development of new anti-tuberculosis agents, emphasizing the role of piperazine as a vital building block in designing potent anti-TB molecules. The review of anti-mycobacterial compounds featuring piperazine underscores its potential in addressing the challenge of tuberculosis treatment, especially in the context of drug resistance (Girase et al., 2020).
Biological Activities of Synthesized Phenothiazines
Phenothiazine derivatives, closely related to piperazine compounds, have shown a spectrum of biological activities, including antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, and analgesic properties. These activities are attributed to the interaction of phenothiazines with biological systems through various mechanisms, such as pharmacophoric substituents and multicyclic ring systems. This versatility makes phenothiazine and its derivatives, including those with piperazine elements, promising candidates for new therapeutic agents (Pluta et al., 2011).
Design and Evaluation of Piperazine Ligands for D2-like Receptors
Piperazine derivatives have also been explored for their potential in the design of ligands for D2-like receptors, indicating their importance in the development of antipsychotic agents. The study on arylcycloalkylamines, such as phenyl piperidines and piperazines, underscores the critical role of arylalkyl substituents in enhancing the potency and selectivity of these compounds for D2-like receptors. This research highlights the significance of piperazine-based compounds in addressing psychiatric disorders, further supporting the therapeutic applications of such derivatives (Sikazwe et al., 2009).
properties
IUPAC Name |
1-(6-methylpyridazin-3-yl)-N-(2-methylsulfanylphenyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4OS/c1-13-9-10-17(21-20-13)22-11-5-6-14(12-22)18(23)19-15-7-3-4-8-16(15)24-2/h3-4,7-10,14H,5-6,11-12H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJOBPPJSKKEKIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCCC(C2)C(=O)NC3=CC=CC=C3SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-methylpyridazin-3-yl)-N-(2-(methylthio)phenyl)piperidine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


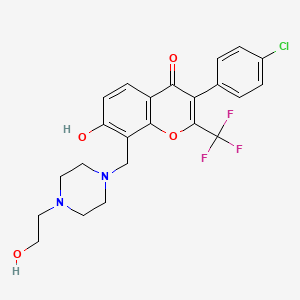
![3-(4-fluorophenoxy)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2829040.png)


![Methyl 7-(2-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2829049.png)
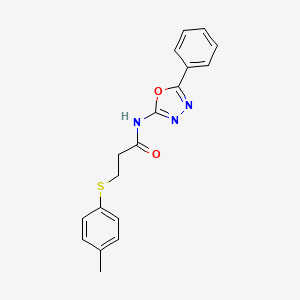

![2-(2,4-dichlorophenoxy)-N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2829052.png)
![N-(2,5-dimethoxyphenyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2829053.png)
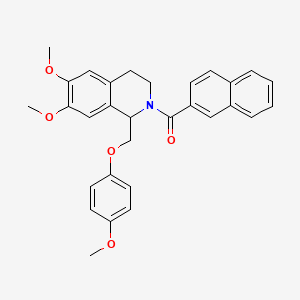
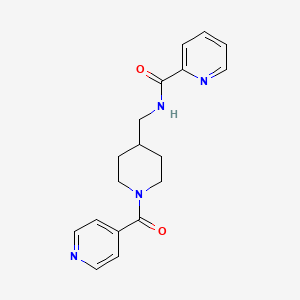

![2-(7-Fluoro-2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl)acetic acid](/img/structure/B2829059.png)